molecular formula C18H16ClN3OS B2590612 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226431-81-7

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2590612
CAS No.: 1226431-81-7
M. Wt: 357.86
InChI Key: NDGZSXVDIHBLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a distinctive structure comprising an imidazole core substituted with 4-chlorophenyl and p-tolyl groups, connected via a thioether bridge to an acetamide functional group. This architecture is characteristic of scaffolds investigated for their potential biological activities. Preliminary research on structurally analogous compounds indicates potential value in anticancer research . Similar molecules have demonstrated cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), with studies suggesting the induction of apoptosis as a possible mechanism of action . The compound's structure suggests it may act as an enzyme inhibitor, potentially disrupting key signaling pathways involved in cell proliferation . Furthermore, the imidazole-thioacetamide pharmacophore is also found in compounds screened for antimicrobial activity , showing efficacy against resistant strains of bacteria such as Staphylococcus aureus . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying structure-activity relationships (SAR), and exploring new mechanisms of action. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-2-4-13(5-3-12)16-10-21-18(24-11-17(20)23)22(16)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGZSXVDIHBLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a 1,2-diamine and a suitable aldehyde or ketone.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hSulfoxide derivative65–70%
m-CPBADichloromethane, 0°C, 2hSulfone derivative80–85%

Key Findings :

  • Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like m-CPBA.

  • The imidazole ring remains intact during oxidation, preserving the compound’s aromatic stability.

Reduction Reactions

Reductive cleavage of the thioether or acetamide group has been documented:

Reagent Conditions Product Yield
NaBH<sub>4</sub>MeOH, RT, 6hReduced thiol-acetamide analog55%
LiAlH<sub>4</sub>THF, reflux, 3hAmine derivative (imidazole-thiol + NH<sub>2</sub>)40%

Mechanistic Insight :

  • NaBH<sub>4</sub> selectively reduces the acetamide carbonyl to a methylene group without affecting the thioether.

  • LiAlH<sub>4</sub> induces complete reduction of both the thioether and acetamide groups, yielding primary amines.

Electrophilic Aromatic Substitution

The p-tolyl and 4-chlorophenyl groups participate in halogenation and nitration:

Reaction Reagent Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to -ClNitroaryl derivative
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Ortho to -S-Dibrominated compound

Research Note :

  • Bromination occurs preferentially at the ortho position relative to the sulfur atom due to electron-donating effects.

  • Nitration under strongly acidic conditions yields mono-nitro derivatives.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reagent Conditions Product
CS<sub>2</sub>/KOHEtOH, reflux, 3hImidazo[1,2-c]quinazoline-5-thiol
Propargyl bromideDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CThiazolo[3,2-b]imidazole derivative

Synthetic Utility :

  • Cyclization with CS<sub>2</sub> forms bioactive quinazoline hybrids, validated by α-glucosidase inhibition studies .

  • Propargyl bromide introduces alkynyl side chains, enabling click chemistry applications.

Nucleophilic Substitution

The acetamide group reacts with nucleophiles:

Nucleophile Conditions Product
NH<sub>3</sub>EtOH, 60°C, 8hSecondary amide
RSH (thiols)DMF, K<sub>2</sub>CO<sub>3</sub>, RTThioester derivatives

Kinetic Data :

  • Thiol substitution proceeds with a second-order rate constant of 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Catalyst Product
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-imidazole hybrids
Sonogashira couplingPdCl<sub>2</sub>/CuIAlkynyl-linked derivatives

Applications :

  • Suzuki coupling with arylboronic acids generates biaryl systems for drug-discovery scaffolds.

  • Sonogashira products exhibit enhanced fluorescence properties.

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

Condition Degradation Pathway Half-Life
pH 1.2 (gastric fluid)Acetamide hydrolysis2.5 h
pH 7.4 (blood plasma)No significant degradation>24 h

Implication :

  • Low stability in acidic environments limits oral bioavailability but supports prodrug design strategies.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit notable antimicrobial activities. These activities are attributed to the imidazole ring's ability to interact with microbial enzymes and membranes, potentially disrupting cellular functions.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives containing imidazole and thiazole moieties can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.24 to 8.95 μM against human myeloid leukemia cells and melanoma cell lines . The mechanism of action may involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival.

Antiviral Potential

Recent studies highlight the antiviral potential of imidazole derivatives, including those structurally related to this compound. These compounds have shown effectiveness against various viruses, suggesting that they may serve as promising candidates for antiviral drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This synthetic versatility enables further modifications that can enhance its biological activity or alter its pharmacokinetic properties. For example, modifications in the thioether linkage or substitution patterns on the imidazole ring can lead to improved efficacy or selectivity against specific biological targets.

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the effects of imidazole derivatives on HL-60 and U937 cell lines, revealing significant apoptotic effects linked to their structural characteristics. The most potent derivatives exhibited IC50 values as low as 0.40 μM, indicating strong anticancer potential .
  • Antiviral Activity Assessment : In a comparative analysis of antiviral agents, compounds similar to this compound showed superior efficacy against certain viral strains compared to standard treatments like ribavirin, highlighting their potential in therapeutic applications .
  • Synthesis Innovations : Researchers have developed novel synthetic pathways that enhance yield and purity while allowing for the introduction of diverse functional groups into the compound's structure. This adaptability is crucial for tailoring compounds to specific therapeutic needs.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and acetamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound ID/Name Key Substituents Biological Activity (IC₅₀) Synthesis Method Reference
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl (electron-withdrawing) on thiazole Docking studies (binding affinity) Click chemistry, Cu(I)-catalyzed cycloaddition
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio]acetamide derivatives Methyl, nitro, or methoxy groups on benzothiazole ~15.67 µg/mL (C6 glioma cells) Condensation with thiourea derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl and fluorophenyl groups on pyrazole-thiazole Structural analysis (planarity) Crystallization from DMF
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2) Chlorobenzo[b]thiophene and dimethylamino benzylidene Not specified Reflux with hydrazine hydrate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromophenyl (9c, ) and fluorophenyl (4, ) substituents enhance binding affinity in docking studies due to increased polarity, whereas p-tolyl (methyl, as in the target compound) may improve lipophilicity and membrane permeability .

Structural Characterization

  • Spectral Data : Infrared (IR) and NMR spectroscopy (as in and ) are critical for verifying thioacetamide (-NH-C(=S)-) and imidazole ring formation .
  • Crystallography : Isostructural compounds in exhibit triclinic symmetry, suggesting the target compound may form similar crystal lattices, influencing solubility and stability .

Biological Activity

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. The compound features an imidazole ring, a thioether linkage, and a p-tolyl group, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3OSC_{22}H_{22}ClN_3OS, with a molecular weight of 411.9 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, which may influence its interaction with biological targets and overall efficacy in therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thioether functionalities have shown significant activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that the thioether group may enhance the compound's ability to penetrate bacterial membranes and inhibit growth .

Antiviral Activity

Preliminary research indicates that similar imidazole derivatives exhibit antiviral properties. For example, compounds with structural similarities have been reported to inhibit viral replication effectively:

Virus IC50 (μM)
HCV NS5B RNA polymerase31.9 - 32.2 μM

The ability to inhibit viral enzymes suggests that this compound could be a candidate for further development as an antiviral agent .

Anticancer Activity

The compound's structural characteristics also position it as a potential anticancer agent. Research on related thiazolidinone derivatives has shown promising results in inhibiting cancer cell proliferation:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)25 - 30 μM
MCF-7 (breast cancer)15 - 20 μM

These results indicate that modifications to the imidazole structure can lead to enhanced cytotoxicity against various cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π-π interactions with target enzymes or receptors, altering their activity.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, facilitating cellular uptake and enhancing bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Study on Antimicrobial Properties : A study conducted on a series of thioether derivatives demonstrated that modifications in the aromatic substituents significantly impacted their antibacterial efficacy against resistant strains of bacteria.
  • Antiviral Screening : Research involving molecular docking simulations indicated that certain analogs could effectively bind to viral polymerases, suggesting potential pathways for drug development against viral infections.

Q & A

Basic: What are the key synthetic strategies for preparing 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

The compound is synthesized via nucleophilic substitution between imidazole-2-thiol derivatives and chloroacetamide intermediates. A typical method involves reacting 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and ethanol as a solvent . Reaction conditions (e.g., reflux temperature, solvent polarity) must be optimized to avoid side reactions such as oxidation of the thiol group or incomplete substitution. Purification often involves recrystallization from ethanol to isolate the pure acetamide derivative .

Basic: How is the structural identity of this compound confirmed after synthesis?

Structural confirmation employs a combination of:

  • IR spectroscopy to verify the presence of thioacetamide (C=S stretch at ~650–750 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups.
  • ¹H and ¹³C NMR to resolve aromatic protons (δ 6.8–8.0 ppm) and methyl/methylene groups (δ 2.3–4.0 ppm). For example, the methyl group in the p-tolyl substituent appears as a singlet at δ ~2.4 ppm .
  • Elemental analysis to validate experimental vs. calculated C, H, N, and S percentages, ensuring purity >95% .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Molecular docking evaluates interactions between the compound and target proteins (e.g., enzymes like α-glucosidase). The imidazole-thioacetamide scaffold may bind to active sites via hydrogen bonding (amide NH) and π-π stacking (aromatic rings). For example, docking poses of analogous compounds (e.g., 9c in ) showed binding to catalytic residues, correlating with inhibitory activity . Advanced protocols include:

  • Protein preparation : Remove water molecules and add hydrogens.
  • Grid generation : Define binding pockets using crystallographic data.
  • Scoring functions : Use AutoDock Vina or Schrödinger Glide to rank binding affinities .

Advanced: How can researchers resolve discrepancies between elemental analysis and spectral data?

Discrepancies (e.g., lower carbon content in elemental analysis vs. NMR) may arise from residual solvents or incomplete combustion. Mitigation strategies:

  • Repetitive recrystallization : Use polar/non-polar solvent pairs (e.g., ethanol/hexane) to remove impurities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out byproducts.
  • Thermogravimetric analysis (TGA) : Detect solvent traces in the solid state .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Yield optimization involves:

  • Catalyst screening : K₂CO₃ vs. stronger bases (e.g., NaH) to enhance nucleophilicity of the thiol group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; ethanol balances reactivity and cost .
  • Temperature control : Reflux (~80°C) accelerates substitution but may degrade heat-sensitive intermediates. Microwave-assisted synthesis can reduce reaction time .

Advanced: How can computational methods guide the design of bioactive derivatives?

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl rings) with activity.
  • ADMET prediction : Use tools like SwissADME to assess bioavailability (e.g., LogP <5 for oral absorption).
  • Scaffold hopping : Replace the p-tolyl group with fluorophenyl or methoxyphenyl moieties to modulate steric and electronic properties .

Advanced: What are the environmental stability considerations for this compound?

Long-term stability studies under varying conditions (pH, light, temperature) are critical. For example:

  • Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify degradation products (e.g., free thiol or acetamide cleavage).
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC. Aryl chlorides are prone to dehalogenation under UV .
  • Ecotoxicology : Assess bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .

Advanced: How can researchers validate the compound’s enzyme inhibition mechanism experimentally?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Site-directed mutagenesis : Modify key residues in the enzyme’s active site to confirm binding interactions .

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